molecular formula C20H29ClN2O2 B6661879 1-(4-Benzoylpiperidin-1-yl)-3-piperidin-4-ylpropan-1-one;hydrochloride

1-(4-Benzoylpiperidin-1-yl)-3-piperidin-4-ylpropan-1-one;hydrochloride

Cat. No.: B6661879
M. Wt: 364.9 g/mol
InChI Key: BRLFQTYAJNRJKV-UHFFFAOYSA-N
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Description

1-(4-Benzoylpiperidin-1-yl)-3-piperidin-4-ylpropan-1-one;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological activities and are commonly used in pharmaceutical research and development

Preparation Methods

The synthesis of 1-(4-Benzoylpiperidin-1-yl)-3-piperidin-4-ylpropan-1-one;hydrochloride involves several steps. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzoyl group: This step typically involves the acylation of the piperidine ring using benzoyl chloride in the presence of a base such as pyridine.

    Formation of the propan-1-one moiety: This can be done through a series of reactions including alkylation and oxidation.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(4-Benzoylpiperidin-1-yl)-3-piperidin-4-ylpropan-1-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Benzoylpiperidin-1-yl)-3-piperidin-4-ylpropan-1-one;hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including its effects on various cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Benzoylpiperidin-1-yl)-3-piperidin-4-ylpropan-1-one;hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

1-(4-Benzoylpiperidin-1-yl)-3-piperidin-4-ylpropan-1-one;hydrochloride can be compared with other piperidine derivatives, such as:

    4-Benzylpiperidine: Known for its use in scientific studies as a monoamine releasing agent.

    2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone: A compound with high affinity toward sigma receptors.

The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of similar compounds due to variations in molecular interactions and target specificity.

Properties

IUPAC Name

1-(4-benzoylpiperidin-1-yl)-3-piperidin-4-ylpropan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2.ClH/c23-19(7-6-16-8-12-21-13-9-16)22-14-10-18(11-15-22)20(24)17-4-2-1-3-5-17;/h1-5,16,18,21H,6-15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLFQTYAJNRJKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCC(=O)N2CCC(CC2)C(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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